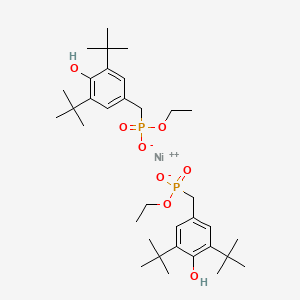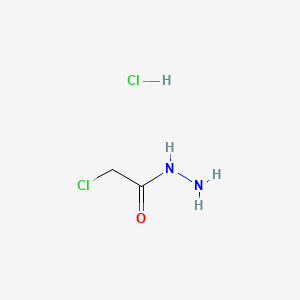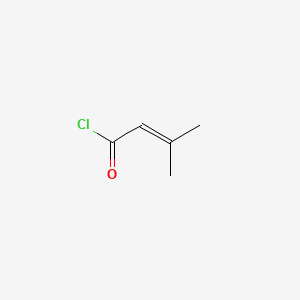![molecular formula C11H26N2O2 B1584314 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- CAS No. 63469-23-8](/img/structure/B1584314.png)
2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-
Übersicht
Beschreibung
“2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis-” also known as “1,1’- { [3- (Dimethylamino)propyl]imino}bis-2-propanol” is a chemical compound with the linear formula: (CH3)2N (CH2)3N [CH2CH (OH)CH3]2 . It has a molecular weight of 218.34 . This compound is used as a blowing catalyst for low-density polyurethane foams .
Synthesis Analysis
The synthesis of “2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis-” involves adding N,N-dimethyl-1,3-propylenediamine to a high-pressure reactor, then filling nitrogen to replace the air in the reactor. The pressure is maintained between 0.1-1.0Mpa, and the temperature is raised to 60-80°C while stirring continuously. Propylene oxide is then pumped into the reactor for 1-5 hours. After the pumping is completed, the temperature is raised to 80-100°C and insulation is carried out for 1-5 hours. Once the reaction pressure in the reactor is no longer reduced, the temperature is reduced to normal and the pressure is released. The product is then discharged and rectified to obtain the final product .
Molecular Structure Analysis
The molecular structure of “2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis-” consists of two propanol groups linked by a propyl group with two dimethylamino groups .
Chemical Reactions Analysis
This compound contains terminal hydroxyl groups that can react with isocyanates . It is used as a catalyst for low-density packaging foams .
Physical And Chemical Properties Analysis
“2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis-” is a light yellow, low-viscosity liquid . It has a density of 0.944 g/mL at 25°C , a boiling point of 212°C , and a refractive index (n20/D) of 1.464 . It is soluble in water, with a solubility of 100g/L at 20°C .
Wissenschaftliche Forschungsanwendungen
3. Preparation of Surfactants
- Methods of Application : DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .
- Results or Outcomes : The surfactants produced using DMAPA do not sting the eyes and make a fine-bubble foam, making them appropriate for use in shampoos .
4. Preparation of Alkylating Agents
- Application Summary : This compound is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .
- Methods of Application : The specific methods of application would depend on the exact synthesis route used. Generally, the compound would be reacted with other reagents under controlled conditions to form the desired alkylating agent .
- Results or Outcomes : The synthesis of these alkylating agents could potentially lead to the development of new materials with unique properties, although specific results would depend on the exact compounds synthesized and their subsequent characterization .
Safety And Hazards
This compound is classified as corrosive . It is advised to avoid inhalation, ingestion, and contact with skin and eyes . Suitable personal protective equipment should be worn when handling this compound . It should be stored in a cool, dry, well-ventilated place, away from oxidizing agents and strong acids .
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2O2/c1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h10-11,14-15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCUXTGIVGMUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCN(C)C)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867014 | |
| Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
CAS RN |
63469-23-8 | |
| Record name | 1,1′-[[3-(Dimethylamino)propyl]imino]bis[2-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63469-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-((3-(Dimethylamino)propyl)imino)bis(2-propanol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[[3-(dimethylamino)propyl]imino]bispropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-((3-(DIMETHYLAMINO)PROPYL)IMINO)BIS(2-PROPANOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3205A609M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)












